1-(4-Chlorophenyl)ethylidene(methoxy)amine
CAS No.: 1219940-12-1
Cat. No.: VC0090307
Molecular Formula: C9H10ClNO
Molecular Weight: 183.6348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219940-12-1 |
|---|---|
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.6348 |
| IUPAC Name | 1-(4-chlorophenyl)-N-methoxyethanimine |
| Standard InChI | InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |
| SMILES | CC(=NOC)C1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Properties
1-(4-Chlorophenyl)ethylidene(methoxy)amine, also known as 1-(4-chlorophenyl)-N-methoxyethanimine, is an organic compound with distinct structural features that contribute to its chemical behavior and reactivity. Understanding its fundamental properties is essential for researchers working with this compound.
Physical and Chemical Properties
The physical and chemical properties of 1-(4-Chlorophenyl)ethylidene(methoxy)amine are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO |
| Molecular Weight | 183.635 g/mol |
| CAS Number | 1219940-12-1 |
| IUPAC Name | 1-(4-chlorophenyl)-N-methoxyethanimine |
| Storage Temperature | Ambient |
| Physical State | Not specified in available data |
| Purity (Commercial) | Typically ≥98% |
The compound contains several functional groups, including a chlorophenyl group, an imine bond (C=N), and a methoxy group, which contribute to its chemical reactivity and potential applications .
Structural Identification
The structure of 1-(4-Chlorophenyl)ethylidene(methoxy)amine can be represented using various chemical identifiers:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C9H10ClNO/c1-7(11-12-2)8-3-5-9(10)6-4-8/h3-6H,1-2H3 |
| InChI Key | DJJNNRDIXWZGPE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NOC)C1=CC=C(C=C1)Cl |
The compound features a para-chloro substituted phenyl ring connected to an ethylidene group, which is further linked to a methoxy group through a nitrogen atom. This unique structural arrangement contributes to the compound's chemical behavior and potential applications in various fields .
Chemical Reactivity
The chemical reactivity of 1-(4-Chlorophenyl)ethylidene(methoxy)amine is primarily determined by its functional groups: the chlorophenyl moiety, the imine bond (C=N), and the methoxy group.
Reactions of the Imine Bond
The imine functionality (C=N) is susceptible to various transformations:
-
Hydrolysis: Under acidic conditions, the imine bond can be hydrolyzed back to the corresponding ketone (4-chloroacetophenone) and methoxyamine.
-
Reduction: The C=N bond can be reduced to form the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic addition: Various nucleophiles can add to the electrophilic carbon of the C=N bond, leading to a range of functionalized products.
Reactions Involving the Chlorophenyl Group
The chlorine substituent on the aromatic ring can participate in:
-
Nucleophilic aromatic substitution: Particularly activated due to the para position relative to the ethylidene group.
-
Metal-catalyzed coupling reactions: Such as Suzuki, Negishi, or Sonogashira couplings, allowing for the introduction of various carbon-based substituents.
-
Halogen-metal exchange: Reaction with organolithium reagents or Grignard reagents to generate reactive intermediates for further functionalization.
Reactions of the Methoxy Group
The methoxy group can undergo:
-
Cleavage reactions: Under appropriate conditions, the N-O bond can be cleaved, transforming the methoxy group.
-
Alkylation: The methoxy oxygen may participate as a nucleophile in certain reactions, though this reactivity is limited.
While these potential reactions are based on general principles of organic chemistry, specific reaction conditions and outcomes for 1-(4-Chlorophenyl)ethylidene(methoxy)amine would require experimental verification .
Applications in Research and Industry
1-(4-Chlorophenyl)ethylidene(methoxy)amine has several potential applications in both research and industrial settings.
Research Applications
The compound is primarily identified for "Industrial and scientific research uses" according to its Safety Data Sheet. Potential research applications include:
-
Synthetic building block: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those requiring a functionalized aromatic moiety.
-
Mechanistic studies: The compound may be used to investigate reaction mechanisms involving imine chemistry.
-
Structure-activity relationship studies: In medicinal chemistry, derivatives of this compound might be explored to understand how structural modifications affect biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume